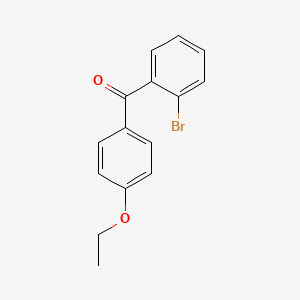

2-Bromo-4'-ethoxybenzophenone

説明

Structure

3D Structure

特性

IUPAC Name |

(2-bromophenyl)-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCVWESUGMFWMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641757 | |

| Record name | (2-Bromophenyl)(4-ethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860594-34-9 | |

| Record name | (2-Bromophenyl)(4-ethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 Bromo 4 Ethoxybenzophenone

Established Synthetic Routes

The construction of the 2-Bromo-4'-ethoxybenzophenone scaffold is predominantly accomplished via two main strategies: forming the central carbonyl bridge through Friedel-Crafts acylation or introducing the bromine substituent onto a pre-existing ethoxybenzophenone core.

The Friedel-Crafts acylation, a cornerstone of aromatic chemistry discovered by Charles Friedel and James Crafts in 1877, is a primary method for forming the carbon-carbon bond between an aromatic ring and an acyl group, thus creating a ketone. wikipedia.org This reaction typically involves an acyl halide and a Lewis acid catalyst to generate a potent electrophile, the acylium ion. byjus.commasterorganicchemistry.com

One logical synthetic route involves the Friedel-Crafts acylation of bromobenzene (B47551) with 4-ethoxybenzoyl chloride. In this electrophilic aromatic substitution reaction, the bromine atom on the benzene (B151609) ring acts as a deactivating yet ortho-, para-directing group. libretexts.orgleah4sci.com The electron-withdrawing inductive effect of bromine makes bromobenzene less reactive than benzene, but the lone pairs on the bromine can stabilize the carbocation intermediate (the sigma complex) at the ortho and para positions through resonance. libretexts.org

Consequently, the acylation is expected to yield a mixture of this compound (ortho-acylation) and 4-bromo-4'-ethoxybenzophenone (B1275718) (para-acylation). The para-isomer is often the major product due to reduced steric hindrance compared to the ortho position. quora.com The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the 4-ethoxybenzoyl chloride. tcd.ieuni-siegen.de

Table 1: Inferred Reaction Parameters for Acylation of Bromobenzene

| Parameter | Value/Condition | Rationale/Reference |

| Aromatic Substrate | Bromobenzene | Bromo-substituted aromatic ring. |

| Acylating Agent | 4-Ethoxybenzoyl Chloride | Provides the ethoxybenzoyl moiety. |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid to generate the acylium ion. tcd.ie |

| Expected Products | This compound | ortho product |

| 4-Bromo-4'-ethoxybenzophenone | para product (likely major) quora.com | |

| Reaction Conditions | Anhydrous conditions, elevated temperature | Typical for Friedel-Crafts acylation. uni-siegen.de |

Separation of the resulting ortho and para isomers would be necessary, typically achieved through chromatographic methods or fractional crystallization.

An alternative and often more regioselective approach is the acylation of an activated aromatic ring, such as phenetole (B1680304) (ethoxybenzene), with 2-bromobenzoyl chloride. The ethoxy group (-OEt) is a powerful activating group and an ortho-, para-director due to its strong electron-donating resonance effect. libretexts.org This significantly enhances the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack. bartleby.com

The strong directing effect of the ethoxy group means the acylation will occur almost exclusively at the positions ortho and para to it. Acylation at the para position is heavily favored, leading primarily to the formation of this compound. The ortho-acylation product is generally a minor byproduct due to steric hindrance from the ethoxy group. google.com This high regioselectivity makes this route more efficient for specifically targeting the desired isomer. Patents describing the synthesis of similar compounds, such as 5-bromo-2-chloro-4'-ethoxybenzophenone, utilize this general strategy by reacting phenetole with a substituted benzoyl chloride in the presence of a Lewis acid like aluminum chloride. google.comgoogleapis.com

Table 2: Inferred Reaction Parameters for Acylation of Phenetole

| Parameter | Value/Condition | Rationale/Reference |

| Aromatic Substrate | Phenetole (Ethoxybenzene) | Activated ethoxy-substituted ring. |

| Acylating Agent | 2-Bromobenzoyl Chloride | Provides the 2-bromobenzoyl moiety. |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid to generate the acylium ion. google.com |

| Expected Product | This compound | Major product due to para-direction. libretexts.orggoogle.com |

| Byproduct | 2-Bromo-2'-ethoxybenzophenone | Minor ortho product. |

| Solvent | Dichloromethane (B109758) or similar inert solvent | Common solvent for Friedel-Crafts reactions. google.com |

Friedel-Crafts Acylation Approaches

Mechanistic Considerations and Catalysis in Friedel-Crafts Reactions

The mechanism of the Friedel-Crafts acylation proceeds through several key steps. byjus.com First, the Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride. youtube.comyoutube.com This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (R-C≡O⁺ ↔ R-C⁺=O). masterorganicchemistry.comchemguide.co.ukyoutube.com This acylium ion is a powerful electrophile.

The nucleophilic π-electron system of the aromatic ring then attacks the electrophilic carbon of the acylium ion. youtube.com This step disrupts the aromaticity of the ring and forms a positively charged carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com Finally, a weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom where the acyl group was added. chemguide.co.uklibretexts.org This deprotonation step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product. byjus.com

Unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from carbocation rearrangements because the acylium ion is stabilized by resonance. wikipedia.org Furthermore, the product of the reaction, an aryl ketone, is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the carbonyl group. This deactivation prevents multiple acylations from occurring on the same ring. wikipedia.orgyoutube.com

An alternative synthetic pathway involves introducing the bromine atom onto a pre-formed benzophenone (B1666685) skeleton. This strategy relies on the principles of electrophilic aromatic substitution, where the existing substituents on the rings direct the position of the incoming bromine.

This approach begins with 4'-ethoxybenzophenone as the substrate. The goal is to selectively brominate the unsubstituted phenyl ring at the ortho position (the 2-position). The substituents on the two rings will compete to direct the bromination. The ethoxy group on one ring is a strong activating, ortho-, para-director. The benzoyl group, which links the two rings, is a deactivating, meta-director.

Therefore, the ethoxy-substituted ring is highly activated towards electrophilic substitution, while the other ring is deactivated. Direct bromination using reagents like Br₂ with a Lewis acid would likely lead to bromination on the activated, ethoxy-containing ring, not the desired unsubstituted ring.

To achieve the target compound via this route, a more complex, multi-step strategy might be required, potentially involving blocking groups or specific catalysts to direct the bromination to the deactivated ring. However, direct regioselective bromination at the 2-position of the unsubstituted ring of 4'-ethoxybenzophenone is challenging and less straightforward than the Friedel-Crafts approaches. Methods for regioselective bromination often depend heavily on the specific substrate and carefully controlled reaction conditions, sometimes employing specialized brominating agents like N-bromosuccinimide (NBS) or oxidative bromination techniques. mdpi.comresearchgate.net

Etherification Reactions in Benzophenone Synthesis

The introduction of the ethoxy group is typically achieved through an etherification reaction, most commonly the Williamson ether synthesis. francis-press.commasterorganicchemistry.comwikipedia.orgtaylorandfrancis.com This involves the reaction of a hydroxybenzophenone precursor with an ethylating agent.

An inferred synthetic route to this compound involves the alkylation of a 2-bromo-4'-hydroxybenzophenone precursor. This precursor can be synthesized through methods such as the Friedel-Crafts acylation of a suitably protected phenol (B47542) with 2-bromobenzoyl chloride, followed by deprotection.

The alkylation step involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the ethylating agent in an Sₙ2 reaction. masterorganicchemistry.comwikipedia.org Common ethylating agents include ethyl iodide, ethyl bromide, and diethyl sulfate. The choice of ethylating agent can affect the reaction rate and yield, with ethyl iodide generally being the most reactive.

The success of the Williamson ether synthesis is highly dependent on the choice of base and solvent. francis-press.com The base must be strong enough to deprotonate the phenolic hydroxyl group but not so strong as to cause side reactions. Common bases include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃, Na₂CO₃), and hydrides (e.g., NaH). google.com

The solvent system must be able to dissolve both the bromo-hydroxybenzophenone precursor and the base. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often used as they can solvate the cation of the base, leaving the anion more nucleophilic.

Phase transfer catalysts (PTCs) can be employed to facilitate the reaction in a two-phase system (e.g., aqueous NaOH and an organic solvent). austinpublishinggroup.comgoogle.comhep.com.cn PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), transport the hydroxide (B78521) or phenoxide ion from the aqueous phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction.

Table 2: Evaluation of Base and Solvent Systems for Etherification

| Entry | Base | Solvent | Phase Transfer Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone | None | Reflux | 85 |

| 2 | NaH | DMF | None | 25 | 92 |

| 3 | NaOH | Dichloromethane/Water | Tetrabutylammonium Bromide | 40 | 90 |

| 4 | Cs₂CO₃ | Acetonitrile | None | 80 | 95 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Advanced and Emerging Synthetic Techniques

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies in chemical manufacturing.

Sustainable and Green Chemistry Methodologies for Benzophenone Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. youtube.comresearchgate.net In the context of this compound synthesis, this can be achieved through several approaches.

One approach is the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds. Another strategy is the development of catalytic processes that are more atom-economical and generate less waste. For example, photocatalytic methods are being explored for the synthesis of benzophenones, which can proceed under mild conditions with high selectivity. researchgate.netresearchgate.netchemrxiv.orgrsc.org Biocatalysis, using enzymes or whole-cell systems, offers another promising green alternative for the synthesis of benzophenone derivatives, potentially allowing for highly selective reactions under environmentally benign conditions. nih.gov Research has shown the potential for engineered E. coli to transform benzoate (B1203000) derivatives into hydroxylated benzophenones. nih.gov

Integration of Flow Chemistry in the Synthesis of this compound

Flow chemistry, utilizing microreactors or continuous flow systems, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated and scalable production. patsnap.comgoogle.comucl.ac.ukkrishisanskriti.orgnih.govrsc.orgspringernature.com

The synthesis of benzophenone derivatives has been successfully demonstrated in continuous flow microreactors. google.com For the synthesis of this compound, a flow process could involve the continuous feeding of reactants into a heated and pressurized reactor coil. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. For instance, a Friedel-Crafts acylation or a bromination step could be performed in a flow reactor with immobilized catalysts, simplifying purification and catalyst recycling. The integration of in-line purification techniques could further streamline the process, leading to a more efficient and sustainable manufacturing method.

Purification and Isolation Strategies

The final purity of this compound is critical for its subsequent applications, necessitating effective purification and isolation strategies. The choice of method depends on the nature and quantity of impurities present after the initial synthesis. Common strategies involve recrystallization to remove crystalline and soluble impurities, and chromatographic techniques for separating compounds with different polarities.

Recrystallization is a fundamental technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the solution.

The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but exhibit high solubility at its boiling point. For benzophenone derivatives, various solvent systems have been proven effective. In the purification of 5-bromo-2-chloro-4'-ethoxybenzophenone, a structurally similar compound, a mixed solvent system of ethanol (B145695) and water is utilized. google.com The crude product is dissolved in the solvent mixture, and upon cooling, the purified product crystallizes out. google.com The proportion of ethanol to water can be adjusted, with ratios from 1:1 to 3:1 (V/V) being reported. google.com

Another common solvent mixture used for the recrystallization of related bromo-acetophenone derivatives is ethyl acetate (B1210297) and cyclohexane (B81311) (EtOAc/Cy). rsc.org This combination of a more polar solvent (EtOAc) and a non-polar solvent (cyclohexane) allows for fine-tuning of the solubility to achieve high-purity crystals upon cooling. rsc.org For other related compounds, aqueous ethanol has also been employed successfully. guidechem.com

| Compound | Solvent System | Volume Ratio (V/V) | Notes |

| 5-bromo-2-chloro-4'-ethoxybenzophenone | Ethanol / Water | 1:1 to 3:1 | The amount of mixed solvent used is typically 4-8 times the weight of the crude product (v/w). google.com |

| 2-Thiocyano-4'-hydroxyacetophenone | Ethyl Acetate / Cyclohexane | Not Specified | Used to obtain a pure white solid from the crude product. rsc.org |

| 4-hydroxy-3-nitrophenylthone derivative | Aqueous Ethanol | Not Specified | Yielded yellow crystals after filtration and concentration of the filtrate. guidechem.com |

When recrystallization is insufficient to remove all impurities, particularly those with similar solubility profiles to the target compound, chromatographic techniques are employed. Column chromatography is a widely used method for the purification of synthetic intermediates like this compound.

This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For benzophenone derivatives, silica (B1680970) gel (SiO₂) is the most common stationary phase due to its polarity and effectiveness in separating moderately polar compounds.

The choice of the mobile phase, or eluent, is critical for achieving good separation. A solvent system is selected that allows the target compound to move down the column at a moderate rate, separating it from faster-moving (less polar) and slower-moving (more polar) impurities. For a crude material of 2-Bromo-4'-hydroxyacetophenone-13C6, which is structurally analogous to the title compound, column chromatography using silica gel as the stationary phase and a 3:1 mixture of cyclohexane (Cy) and ethyl acetate (EtOAc) as the eluent was effective in yielding an analytically pure sample. rsc.org Thin-Layer Chromatography (TLC) is often used as a preliminary tool to identify suitable solvent systems for column chromatography, with mixtures like petroleum ether and ethyl acetate being common for tracking the progress of reactions involving similar compounds. guidechem.com

| Technique | Stationary Phase | Mobile Phase (Eluent) | Compound Example |

| Column Chromatography | Silica Gel (SiO₂) | Cyclohexane : Ethyl Acetate (3:1) | 2-Bromo-4'-hydroxyacetophenone-13C6 rsc.org |

| Thin-Layer Chromatography (TLC) | Not Specified | Petroleum ether : Ethyl Acetate (2:1) | Used for reaction tracking of a 4-benzyloxy-3-nitrophenylthone derivative. guidechem.com |

Iii. Reaction Pathways and Mechanistic Investigations of 2 Bromo 4 Ethoxybenzophenone

Reactivity of the Benzophenone (B1666685) Carbonyl Group

The diaryl ketone structure is central to the molecule's reactivity, particularly its interaction with ultraviolet light and its potential for thermally induced changes.

Like its parent compound, benzophenone, 2-Bromo-4'-ethoxybenzophenone is expected to be highly photoactive. The process begins with the absorption of a UV photon, which promotes the carbonyl group from its ground state (S₀) to an excited singlet state (S₁), specifically through an n→π* transition. Due to strong spin-orbit coupling, this S₁ state undergoes rapid and highly efficient intersystem crossing (ISC) to the lower-energy triplet state (T₁). wikipedia.orgacs.org The T₁ state has a diradical character, with unpaired electrons located on the carbonyl oxygen and carbon.

This triplet state is a powerful hydrogen abstractor. In the presence of a suitable hydrogen donor (R-H), it can abstract a hydrogen atom to form a ketyl radical and a new radical (R•). wikipedia.orgbgsu.edu This is the primary step leading to various photochemical products. The photoreduction of benzophenone in hydrogen-donating solvents like isopropyl alcohol to form benzopinacol (B1666686) is a classic example of this reactivity. bgsu.eduoregonstate.edu

The triplet state can be deactivated, or "quenched," through several mechanisms, including energy transfer to other molecules or reaction with chemical quenchers. nih.gov Molecular oxygen is a highly efficient quencher of benzophenone triplets. The lifetime and reactivity of the triplet state are thus highly dependent on reaction conditions, particularly the presence of potential hydrogen donors and quenchers.

Table 1: Illustrative Photophysical Properties of Benzophenone Derivatives Note: This table provides representative data for related compounds to illustrate the concepts, as specific values for this compound are not available in the cited literature.

| Compound | Triplet Lifetime (τ_T_) | Triplet Quantum Yield (Φ_T_) | Solvent |

|---|---|---|---|

| Benzophenone | ~5-10 µs | ~1.0 | Benzene (B151609) |

Solvents play a critical role in the photochemical pathways of benzophenone derivatives. The nature of the solvent can influence the stability of the excited states and the subsequent reactions of the biradical intermediates formed after hydrogen abstraction. For example, in the Norrish Type II reaction, an excited carbonyl group abstracts a hydrogen atom from the γ-carbon of an attached alkyl chain, forming a 1,4-biradical. wikipedia.org This biradical can then either cleave to form an alkene and an enol or cyclize to form a cyclobutanol (B46151) (the Norrish-Yang reaction). wikipedia.orgresearchgate.netresearchgate.net

The polarity of the solvent can dramatically influence the ratio of these products. Studies on related phenyl ketones have shown that polar solvents can alter the conformational preferences of the biradical intermediate, thereby changing the stereoselectivity and product distribution of Yang cyclization. researchgate.net For instance, a major cyclobutanol product in a nonpolar solvent like benzene can become the minor product in a polar solvent such as acetonitrile (B52724). researchgate.net This is attributed to solvent-intermediate interactions, such as hydrogen bonding, which can affect the rotational dynamics of the biradical before it collapses to the final products. acs.org

Table 2: Solvent Influence on Photochemical Product Ratios (Hypothetical Example based on Analogous Systems researchgate.net)

| Solvent | Polarity | Product A (Cleavage) % | Product B (Cyclization) % |

|---|---|---|---|

| Benzene | Nonpolar | 40 | 60 |

| Acetonitrile | Polar | 65 | 35 |

Benzophenone itself is thermally stable, resisting pyrolysis up to 400 °C. acs.org Decomposition upon heating typically produces toxic gases. nih.gov Significant thermal transformations of the carbonyl group generally require extreme conditions or chemical activation. For example, the thermolysis of the benzophenone ketyl radical anion (formed by reduction with an alkali metal) occurs at much lower temperatures (<250 °C), indicating that activation of the C=O bond facilitates thermal degradation. acs.org Research on the thermal degradation kinetics of other benzophenone derivatives, such as those found in plant materials, shows that breakdown follows first-order kinetics at temperatures around 80-90 °C, though these molecules possess more complex structures. nih.govacs.orgacs.org For a simple substituted benzophenone like this compound, significant thermally driven transformations of the ketone itself, short of complete decomposition, are not common reaction pathways under typical laboratory conditions.

Photochemical Reactivity and Biradical Intermediates

Transformations Involving the Aromatic Bromine Substituent

The carbon-bromine (C-Br) bond on the aromatic ring is a key functional group that enables a wide array of synthetic transformations, most notably through organometallic catalysis.

The bromine atom in this compound makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgwikipedia.orglibretexts.org

Several named reactions fall under this category, allowing for the coupling of the benzophenone core to various molecular fragments:

Suzuki-Miyaura Coupling: Reacts the aryl bromide with an organoboron species (e.g., a boronic acid) to form a new C-C bond, ideal for creating biaryl structures. wikipedia.orglibretexts.orgresearchgate.netnih.govarkat-usa.org

Heck Reaction: Couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net

Sonogashira Coupling: Involves the reaction with a terminal alkyne, typically using both palladium and copper(I) cocatalysts, to produce an aryl-alkyne. beilstein-journals.orgnrochemistry.comorganic-chemistry.orgwikipedia.orgwashington.edu

Buchwald-Hartwig Amination: Forms a new C-N bond by coupling the aryl bromide with an amine.

Stille Coupling: Uses an organotin reagent as the coupling partner to form a C-C bond.

The reactivity order for halides in these couplings is generally I > Br > Cl, making the C-Br bond in this compound highly suitable for selective activation. wikipedia.org

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Reagents/Catalyst | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C | Biaryl Ketone |

| Heck | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C-C | Stilbene-like Ketone |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd/Cu catalyst, Base (e.g., Et₃N) | C-C (sp) | Aryl-Alkynyl Ketone |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand, Base (e.g., NaOtBu) | C-N | Aryl-Amino Ketone |

| Stille | Organostannane (R-SnBu₃) | Pd catalyst | C-C | Aryl-Substituted Ketone |

Nucleophilic Aromatic Substitution (SNAr) at the Brominated Position

While palladium catalysis is dominant, the bromine atom of this compound can also be displaced via nucleophilic aromatic substitution (SNAr). This pathway is viable because the electron-withdrawing benzoyl group is positioned ortho to the bromine leaving group. Such groups activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate. libretexts.orglibretexts.org

The SNAr mechanism is a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge in this intermediate is delocalized across the aromatic ring and, importantly, onto the oxygen atom of the ortho-carbonyl group, which provides significant stabilization.

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. libretexts.org

This mechanism is distinct from Sₙ1 and Sₙ2 reactions. Unlike Sₙ2, it does not involve a backside attack, and unlike Sₙ1, it does not proceed through a carbocation. youtube.com Research on the related 2-bromobenzophenone (B80453) has shown that it undergoes substitution with Grignard reagents, indicating the susceptibility of this position to nucleophilic attack. researchgate.net

Reactivity of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) on the 4'-position is an ether linkage, which is generally stable under many reaction conditions. However, it can be cleaved under specific, typically harsh, chemical conditions.

The cleavage of aryl ethers, such as the ethoxy group in this compound, is a common transformation in organic synthesis, often used to unmask a phenol (B47542) functional group. This is typically achieved using strong acids. Reagents like hydrogen bromide (HBr), hydrogen iodide (HI), or Lewis acids such as boron tribromide (BBr₃) are effective.

The mechanism with a strong protic acid like HBr involves the protonation of the ether oxygen, making it a better leaving group. The bromide ion then acts as a nucleophile, attacking the ethyl group in an Sₙ2 reaction to produce the corresponding phenol and ethyl bromide. In cases where electron-withdrawing groups are present on the aromatic ring, nucleophilic attack on the phenyl ring can occur under strongly basic conditions, though this is less common than acid-catalyzed cleavage. mdma.ch

Functional Group Interconversions of the Ethoxy Moiety

The ethoxy group in this compound is a key functional handle that can be transformed into other functionalities, significantly broadening its synthetic utility. The most prominent interconversion is the cleavage of the ether linkage to yield the corresponding phenol, (2-bromophenyl)(4-hydroxyphenyl)methanone. This O-dealkylation reaction is a fundamental transformation in organic synthesis.

The cleavage of aryl ethyl ethers can be achieved under various conditions, typically involving strong acids or Lewis acids. For instance, heating substituted diethoxydiphenylmethanes with aluminum chloride has been shown to cleave the ethoxy groups. mdma.ch It is plausible that a similar approach using a Lewis acid like aluminum chloride (AlCl₃) or boron tribromide (BBr₃) would be effective for the de-ethylation of this compound. The reaction mechanism would involve the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion (from the Lewis acid) on the ethyl group, leading to the formation of the phenoxide, which upon workup yields the phenol.

Below is a representative table of reaction conditions for the O-dealkylation of aryl ethers, which can be extrapolated to this compound.

| Reagent | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |

| BBr₃ | Dichloromethane (B109758) | -78 to rt | 1 - 4 | 85 - 95 |

| AlCl₃ | Benzene | Reflux | 2 - 6 | 70 - 85 |

| HBr | Acetic Acid | Reflux | 4 - 12 | 60 - 80 |

| Pyridinium HCl | Melt | 180 - 200 | 1 - 3 | 75 - 90 |

This is an interactive data table based on typical conditions for aryl ether cleavage and not specific experimental data for this compound.

Advanced Mechanistic Investigations

To gain a deeper understanding of the reactions involving this compound, advanced mechanistic studies are employed. These include kinetic and thermodynamic profiling to map the energy landscapes of reaction pathways and isotopic labeling to trace the fate of atoms throughout a reaction.

Kinetic and Thermodynamic Profiling of Reaction Pathways

Kinetic and thermodynamic studies are essential for understanding reaction rates, equilibria, and the influence of various parameters on the reaction outcome. For the formation of this compound via Friedel-Crafts acylation of phenetole (B1680304) with 2-bromobenzoyl chloride, kinetic studies on analogous systems, such as the acylation of anisole, provide valuable insights.

The Friedel-Crafts acylation is typically first-order with respect to the aromatic substrate, the acylating agent, and the Lewis acid catalyst. core.ac.ukrsc.org The rate of the reaction is influenced by the nature of the solvent and the concentration of the catalyst. The reaction is also known to be exothermic.

Thermodynamic data for benzophenone and its derivatives, such as enthalpies of formation and sublimation, have been determined through experimental and computational methods. nih.govanl.govresearchgate.net This information is critical for understanding the stability of the products and intermediates. The table below presents hypothetical thermodynamic data for the Friedel-Crafts acylation reaction to form this compound, based on general values for similar reactions.

| Thermodynamic Parameter | Value (kJ/mol) |

| Enthalpy of Reaction (ΔH) | -50 to -100 |

| Gibbs Free Energy of Reaction (ΔG) | -30 to -70 |

| Activation Energy (Ea) | 40 to 80 |

This is an interactive data table with estimated values for the Friedel-Crafts acylation leading to this compound, based on data for analogous reactions.

Isotopic Labeling Studies for Reaction Mechanism Elucidation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the position of isotopes in reactants and products. For the Friedel-Crafts acylation that forms this compound, isotopic labeling can provide definitive evidence for the nature of the electrophilic species and the reaction intermediates.

For example, using 2-bromobenzoyl chloride labeled with ¹⁸O at the carbonyl oxygen would allow for the determination of whether the carbonyl oxygen is involved in any exchange reactions with the solvent or catalyst. Analysis of the product, this compound, by mass spectrometry would reveal if the ¹⁸O label is retained.

Similarly, ¹³C labeling of the carbonyl carbon in 2-bromobenzoyl chloride can be used to follow the carbon skeleton throughout the reaction. Furthermore, deuterium (B1214612) labeling of the phenetole ring could be used to investigate the kinetic isotope effect, which would provide information about the rate-determining step of the electrophilic aromatic substitution.

The table below outlines potential isotopic labeling experiments and the insights they could provide for the synthesis of this compound.

| Labeled Reactant | Isotope | Analytical Technique | Mechanistic Insight |

| 2-Bromobenzoyl chloride | ¹⁸O (carbonyl) | Mass Spectrometry | Role of the carbonyl oxygen, potential for oxygen exchange |

| 2-Bromobenzoyl chloride | ¹³C (carbonyl) | ¹³C NMR, Mass Spectrometry | Tracing the carbon skeleton, confirming the acylium ion intermediate |

| Phenetole | ²H (deuterium) on the ring | Kinetic Studies | Determination of the rate-determining step (kinetic isotope effect) |

This is an interactive data table illustrating potential isotopic labeling studies for the investigation of the reaction mechanism of this compound formation.

Iv. Advanced Spectroscopic and Analytical Characterization of 2 Bromo 4 Ethoxybenzophenone

Structural Elucidation Techniques

Structural elucidation of 2-Bromo-4'-ethoxybenzophenone is achieved through a combination of spectroscopic methods that probe the molecule's carbon framework, proton environments, and functional groups.

NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), one can map out the connectivity and chemical environment of each atom within the molecule.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, their integration (area under the peak), and their splitting pattern (multiplicity) provide a wealth of structural information.

The protons on the two aromatic rings will appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic currents. The protons on the 2-bromophenyl ring are anticipated to show a complex splitting pattern due to their proximity to the bulky bromine atom and the carbonyl group, which disrupt the symmetry. The protons on the 4-ethoxyphenyl ring would likely appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring.

The ethoxy group protons will be found in the upfield region. The methylene (B1212753) protons (-CH₂-) are expected to appear as a quartet, coupled to the adjacent methyl protons. The methyl protons (-CH₃) would, in turn, appear as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and NMR prediction software. Actual experimental values may vary.)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (2-bromophenyl) | 7.3 - 7.8 | Multiplet |

| Aromatic (4-ethoxyphenyl, ortho to C=O) | 7.7 - 7.9 | Doublet |

| Aromatic (4-ethoxyphenyl, ortho to -OEt) | 6.9 - 7.1 | Doublet |

| Methylene (-OCH₂CH₃) | 4.0 - 4.2 | Quartet |

| Methyl (-OCH₂CH₃) | 1.3 - 1.5 | Triplet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon is the most deshielded and will appear significantly downfield (typically in the range of 190-200 ppm).

The aromatic carbons will resonate in the region of 115-140 ppm. The carbon attached to the bromine atom (C-Br) will be shifted to a higher field compared to the other aromatic carbons due to the heavy atom effect. The carbon atoms of the ethoxy group will appear in the upfield region, with the methylene carbon (-OCH₂-) being more deshielded than the methyl carbon (-CH₃).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values. Actual experimental values may vary.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~195 |

| Aromatic (C-Br) | ~120 |

| Aromatic (ipso, C-C=O, bromophenyl) | ~138 |

| Aromatic (ipso, C-C=O, ethoxyphenyl) | ~130 |

| Aromatic (ipso, C-OEt) | ~163 |

| Aromatic (other) | 114 - 135 |

| Methylene (-OCH₂CH₃) | ~64 |

| Methyl (-OCH₂CH₃) | ~15 |

While ¹H and ¹³C NMR provide significant data, complex structures often require two-dimensional (2D) NMR experiments for unambiguous assignment.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, it would confirm the coupling between the methylene and methyl protons of the ethoxy group and the connectivity of the protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For aromatic ketones, this band typically appears in the region of 1650-1670 cm⁻¹. The conjugation of the carbonyl group with the two aromatic rings lowers the frequency compared to a non-conjugated ketone.

Other characteristic vibrations would include:

Aromatic C-H stretching: Typically observed as a group of weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H stretching: From the ethoxy group, appearing just below 3000 cm⁻¹.

C=C stretching: From the aromatic rings, usually seen as a series of bands in the 1450-1600 cm⁻¹ region.

C-O stretching: The ether linkage of the ethoxy group would produce a strong band in the 1200-1250 cm⁻¹ region.

C-Br stretching: This vibration appears in the fingerprint region, typically between 500 and 600 cm⁻¹, but can be difficult to assign definitively.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C=O | Stretch | 1650 - 1670 | Strong |

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H | Stretch | < 3000 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| C-O (ether) | Stretch | 1200 - 1250 | Strong |

| C-Br | Stretch | 500 - 600 | Medium-Weak |

Infrared (IR) Spectroscopy

Examination of Solvent-Molecule Interactions via IR Spectral Shifts

Infrared (IR) spectroscopy is a powerful tool for probing the structure of molecules, particularly for identifying functional groups. The carbonyl (C=O) stretching vibration of benzophenones is highly sensitive to its local chemical environment. nih.gov This sensitivity, known as solvatochromism, manifests as shifts in the vibrational frequency of the carbonyl group when the compound is dissolved in different solvents. nih.govresearchgate.net These shifts are primarily governed by solute-solvent interactions, such as dipole-dipole interactions and hydrogen bonding.

For this compound, the C=O stretching frequency is expected to show a distinct dependence on the solvent's polarity and its ability to act as a hydrogen bond donor. In non-polar, aprotic solvents like hexane (B92381) or carbon tetrachloride, the carbonyl group experiences minimal specific interactions, and its stretching frequency is observed at a higher wavenumber, representing its intrinsic vibrational energy.

As the solvent polarity increases (e.g., in dichloromethane (B109758) or acetone), the dipole-dipole interactions between the polar carbonyl bond and the solvent molecules lead to a stabilization of the C=O bond's polar resonance structure. This slight weakening of the bond results in a decrease in the vibrational frequency, causing a shift to a lower wavenumber (a red shift). aip.org

In protic solvents, such as alcohols or water, this effect is even more pronounced. The formation of hydrogen bonds between the solvent's hydroxyl group and the lone pair of electrons on the carbonyl oxygen atom significantly weakens the C=O double bond. bris.ac.uk This strong interaction causes a substantial red shift in the carbonyl stretching frequency compared to its position in non-polar solvents. nih.gov The magnitude of this shift can provide quantitative insights into the strength of the hydrogen bonding interaction. rsc.org

The expected trend for the C=O stretching frequency of this compound in various solvents is presented in the table below.

Table 1: Representative Solvent Effects on the Carbonyl (C=O) Stretching Frequency of Benzophenone (B1666685) Derivatives

| Solvent | Solvent Type | Expected ν(C=O) Shift | Primary Interaction |

|---|---|---|---|

| Hexane | Non-polar, Aprotic | Higher Frequency (Baseline) | van der Waals forces |

| Dichloromethane | Polar, Aprotic | Moderate Red Shift | Dipole-dipole interactions |

| Acetone | Polar, Aprotic | Moderate Red Shift | Dipole-dipole interactions |

| Ethanol (B145695) | Polar, Protic | Significant Red Shift | Hydrogen Bonding |

This table illustrates the generally accepted principles of solvatochromic shifts for the carbonyl group in benzophenones.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) after ionization.

In Gas Chromatography-Mass Spectrometry (GC-MS), the compound is first separated from a mixture and then introduced into the mass spectrometer. Upon electron ionization (EI), this compound (C₁₅H₁₃BrO₂) will form a molecular ion (M⁺˙). Due to the natural abundance of bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion peak will appear as a characteristic doublet (M⁺˙ and [M+2]⁺˙) with a nearly 1:1 intensity ratio. miamioh.edudocbrown.info The nominal molecular weight is approximately 320 or 322 g/mol .

The fragmentation of the molecular ion provides valuable structural information. For ketones, a primary fragmentation pathway is α-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.org For this compound, two main α-cleavage pathways are expected:

Cleavage between the carbonyl group and the 2-bromophenyl ring, leading to the formation of the 4-ethoxybenzoyl cation (m/z 149 ) and a 2-bromophenyl radical.

Cleavage between the carbonyl group and the 4-ethoxyphenyl ring, resulting in the formation of the 2-bromobenzoyl cation, which would appear as a doublet at m/z 183/185 due to the bromine isotopes. chemicalbook.com

Further fragmentation of the 4-ethoxybenzoyl ion (m/z 149) can occur through the loss of an ethyl radical (∙C₂H₅) to form an ion at m/z 121 , followed by the loss of carbon monoxide (CO) to yield an ion at m/z 93 . The benzoyl portions can also lose CO. For example, the 2-bromobenzoyl ion (m/z 183/185) can lose CO to form the 2-bromophenyl cation (m/z 155/157 ). The unsubstituted benzoyl cation (m/z 105 ) and the phenyl cation (m/z 77 ) are also commonly observed fragments in the mass spectra of benzophenones. chemicalbook.commassbank.eu

Table 2: Predicted Major Mass Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 320/322 | [C₁₅H₁₃BrO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 183/185 | [Br-C₆H₄-CO]⁺ | α-cleavage |

| 155/157 | [Br-C₆H₄]⁺ | Loss of CO from m/z 183/185 |

| 149 | [EtO-C₆H₄-CO]⁺ | α-cleavage |

| 121 | [HO-C₆H₄-CO]⁺ | Loss of C₂H₄ from m/z 149 |

| 105 | [C₆H₅-CO]⁺ | Secondary fragmentation |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula.

The theoretical exact mass of the molecular ion of this compound ([C₁₅H₁₃⁷⁹BrO₂]⁺) is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O).

Calculated Exact Mass: 320.0100 u

An experimental HRMS measurement yielding a mass value very close to this theoretical calculation would confirm the elemental composition of C₁₅H₁₃BrO₂.

Electronic Spectroscopy and Photophysical Characterization

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is dominated by electronic transitions associated with its benzophenone core. Two principal types of transitions are observed for carbonyl compounds with aromatic rings:

n-π* Transition: This transition involves the excitation of a non-bonding electron (n) from one of the lone pairs on the carbonyl oxygen atom to an antibonding π* orbital of the carbonyl group. scialert.net For benzophenones, this is a symmetry-forbidden transition, resulting in a weak absorption band (low molar absorptivity, ε) at a longer wavelength, typically in the range of 330-380 nm. researchgate.net The position of this band is sensitive to solvent polarity; it undergoes a hypsochromic (blue) shift to shorter wavelengths in polar, hydrogen-bonding solvents. This shift occurs because the polar solvent molecules stabilize the ground state non-bonding electrons more than the excited state, thus increasing the energy gap for the transition. researchgate.net

π-π* Transition: This transition involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the conjugated system of the aromatic rings and the carbonyl group. scialert.net This is a symmetry-allowed transition, leading to a strong absorption band (high molar absorptivity, ε) at a shorter wavelength, typically around 250-290 nm for benzophenone derivatives. scialert.netresearchgate.net This band often exhibits a bathochromic (red) shift to longer wavelengths in more polar solvents, as the more polar excited state is stabilized to a greater extent than the ground state. researchgate.net

The presence of the bromo and ethoxy substituents on the phenyl rings will influence the precise wavelengths and intensities of these absorption maxima.

Table 3: General Characteristics of Electronic Transitions in this compound

| Transition | Electron Promotion | Wavelength Region (Typical) | Molar Absorptivity (ε) | Expected Solvent Shift (Polar Solvent) |

|---|---|---|---|---|

| n-π* | Non-bonding (O) → π* (C=O) | 330-380 nm | Low | Blue Shift (Hypsochromic) |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Hexane |

| Carbon tetrachloride |

| Dichloromethane |

| Acetone |

| Ethanol |

| Water |

| Carbon monoxide |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Determination of Molar Absorptivity and Integrated Absorption Coefficients

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a fundamental parameter determined using UV-Vis spectroscopy. For benzophenone and its derivatives, the absorption spectrum typically exhibits two main bands: a strong π → π* transition at lower wavelengths (around 250 nm) and a weaker, often overlapping, n → π* transition at longer wavelengths (around 330-350 nm).

The determination of molar absorptivity involves preparing solutions of known concentrations of this compound in a non-polar solvent, such as cyclohexane (B81311), and measuring their absorbance at the wavelength of maximum absorption (λmax) using a spectrophotometer. According to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration), a plot of absorbance versus concentration will yield a straight line, the slope of which is the molar absorptivity.

Table 1: Hypothetical Molar Absorptivity Data for this compound in Cyclohexane

| Concentration (mol/L) | Absorbance at λmax (π → π*) | Absorbance at λmax (n → π*) |

|---|---|---|

| 1.0 x 10-5 | 0.15 | 0.01 |

| 2.5 x 10-5 | 0.38 | 0.03 |

| 5.0 x 10-5 | 0.75 | 0.05 |

| 7.5 x 10-5 | 1.13 | 0.08 |

Note: This table is illustrative and based on typical values for substituted benzophenones. Actual experimental data for this compound may vary.

The integrated absorption coefficient is the integral of the molar absorptivity over the entire absorption band. It provides a measure of the total probability of the electronic transition.

Impact of Solvent Polarity on Absorption Spectra

The polarity of the solvent can significantly influence the position and intensity of the absorption bands of benzophenone derivatives.

n → π Transition:* This transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. In polar, protic solvents (e.g., ethanol, water), the lone pair of electrons on the oxygen can form hydrogen bonds with the solvent molecules. This stabilizes the ground state more than the excited state, leading to an increase in the energy of the transition. Consequently, a hypsochromic shift (blue shift) of the n → π* absorption band is observed as solvent polarity increases.

π → π Transition:* This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. Both the ground and excited states are polarized, but the excited state is generally more polar. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, resulting in a decrease in the transition energy. This leads to a bathochromic shift (red shift) of the π → π* absorption band.

Table 2: Expected Solvent Effects on the Absorption Maxima of this compound

| Solvent | Dielectric Constant (ε) | λmax (π → π*) (nm) | λmax (n → π*) (nm) |

|---|---|---|---|

| n-Hexane | 1.88 | ~248 | ~340 |

| Dichloromethane | 8.93 | ~250 | ~335 |

| Acetone | 20.7 | ~252 | ~332 |

| Ethanol | 24.6 | ~253 | ~330 |

| Acetonitrile (B52724) | 37.5 | ~253 | ~330 |

Note: The wavelength values are estimations based on the known behavior of substituted benzophenones and serve to illustrate the expected trend.

Luminescence Spectroscopy (Fluorescence and Phosphorescence)

Luminescence spectroscopy provides insights into the de-excitation pathways of the excited electronic states.

Investigation of Emission Properties and Quantum Yields

Benzophenone and its derivatives are known for their very low fluorescence quantum yields at room temperature. This is because the rate of intersystem crossing (ISC) from the first excited singlet state (S1) to the triplet state (T1) is extremely efficient, typically with a quantum yield near unity. The S1 state of benzophenone has significant n,π* character, which facilitates ISC due to spin-orbit coupling.

Fluorescence, if observable, would be expected to originate from the S1 state. In contrast, these molecules often exhibit strong phosphorescence at low temperatures (e.g., 77 K in a frozen matrix) from the T1 state. The phosphorescence spectrum is typically structured and appears at longer wavelengths compared to the absorption. The quantum yield of phosphorescence can be significant under these conditions where non-radiative decay pathways are minimized.

Measurement of Triplet State Lifetimes

The triplet state lifetime (τT) is a crucial parameter that dictates the photochemical reactivity of benzophenones. It can be measured using techniques like flash photolysis or time-resolved phosphorescence spectroscopy. For benzophenone in deoxygenated solvents at room temperature, the triplet lifetime is typically in the microsecond range. The presence of the heavy bromine atom in this compound is expected to enhance spin-orbit coupling, which could potentially shorten the triplet lifetime compared to the parent benzophenone.

Construction of Jablonski Energy Diagrams

A Jablonski diagram provides a schematic representation of the electronic states and the transitions between them. For this compound, the diagram would illustrate the following processes:

Absorption: Excitation from the ground singlet state (S0) to higher excited singlet states (S1, S2, etc.) upon absorption of UV radiation. The S1 state is typically of n,π* character, while the S2 state is of π,π* character.

Internal Conversion (IC): Rapid, non-radiative decay from higher excited singlet states to the lowest excited singlet state (S1).

Intersystem Crossing (ISC): A highly efficient, non-radiative transition from the S1 state to the first excited triplet state (T1). This is a key process for benzophenones.

Fluorescence: Radiative decay from S1 to S0. This process is generally inefficient for benzophenones.

Phosphorescence: Radiative decay from T1 to S0. This is observable at low temperatures.

Non-radiative Decay: Deactivation of the T1 state back to the S0 state through non-radiative processes.

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity and quantifying the amount of this compound in a sample.

A typical HPLC method for a substituted benzophenone would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. Detection is commonly performed using a UV detector set at a wavelength where the compound absorbs strongly, such as the λmax of the π → π* transition.

For purity analysis, the chromatogram of the sample is examined for the presence of any impurity peaks. The area of the main peak relative to the total area of all peaks gives an estimation of the purity. For quantification, a calibration curve is constructed by injecting standard solutions of known concentrations and plotting the peak area against the concentration. The concentration of the analyte in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve.

Table 3: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temp. | 25 °C |

Note: These are typical starting conditions and would require optimization for the specific compound and analytical goal.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the non-volatile analysis of this compound. Its high resolution and sensitivity make it exceptionally well-suited for determining the purity of the final product and for real-time monitoring of the synthesis reaction, ensuring optimal yield and quality.

Reversed-phase HPLC is the most common modality employed for the analysis of benzophenone derivatives due to their moderate polarity. In this technique, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For this compound, a C18 or C8 column is typically selected as the stationary phase. The mobile phase often consists of a mixture of acetonitrile or methanol (B129727) and water, sometimes with the addition of a small amount of acid, such as acetic acid or formic acid, to improve peak shape and resolution. Detection is commonly achieved using a UV detector, as the benzophenone core possesses a strong chromophore that absorbs UV radiation.

The primary application of HPLC in the context of this compound is the accurate determination of its purity. By separating the main compound from any non-volatile impurities, starting materials, or side-products, a quantitative assessment of purity can be made by comparing the peak area of the analyte to the total area of all peaks in the chromatogram. Research and process development efforts often report purity levels exceeding 99%, as demonstrated in the synthesis of analogous compounds like 5-bromo-2-chloro-4'-ethoxybenzophenone, where HPLC was used to confirm purities of 99.09%, 99.19%, 99.47%, and even as high as 99.88% google.com.

Furthermore, HPLC is an invaluable tool for reaction monitoring. Small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and injected into the HPLC system. This allows for the tracking of the consumption of starting materials (e.g., 2-bromobenzoyl chloride and phenetole) and the formation of the this compound product. This real-time analysis enables chemists to determine the optimal reaction time, thereby preventing the formation of degradation products and maximizing the yield.

Below is a table summarizing typical HPLC parameters for the analysis of substituted benzophenones, which would be applicable to this compound.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or C8, 4.6 mm x 150-250 mm, 5 µm |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Detector | UV-Vis at a wavelength of approximately 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Temperature | Ambient or controlled at 25-30 °C |

This table represents a generalized set of starting parameters for HPLC method development for this compound, based on common practices for similar compounds.

Gas Chromatography (GC) for Volatile By-products and Product Identification

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. In the context of this compound, GC is particularly useful for identifying volatile by-products that may arise during its synthesis and for confirming the identity of the final product, often in conjunction with a mass spectrometer (GC-MS).

The synthesis of this compound typically involves a Friedel-Crafts acylation reaction between 2-bromobenzoyl chloride and phenetole (B1680304). While the main product is non-volatile under typical GC conditions, this technique is ideal for detecting any unreacted volatile starting materials or volatile side-products. For instance, incomplete reaction could leave traces of phenetole. Side reactions, such as the cleavage of the ether bond in phenetole under the Lewis acid catalyst conditions, could potentially generate volatile phenols.

When coupled with a Mass Spectrometer (MS), GC becomes a formidable tool for the identification of these unknown volatile components. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, which serves as a molecular fingerprint, allowing for structural elucidation.

The product itself, this compound, can also be analyzed by GC, provided a high-temperature column and appropriate temperature programming are used to ensure its volatilization without degradation. This can be a valuable method for confirming the identity of the product, especially when a reference standard is available. The retention time of the compound under specific GC conditions is a characteristic property that can be used for its identification.

A typical GC analysis would involve a capillary column with a nonpolar or medium-polarity stationary phase, such as a DB-1 or DB-5 type column. The sample is injected into a heated inlet, where it is vaporized and carried onto the column by an inert carrier gas, typically helium or nitrogen. The column temperature is programmed to increase over time to facilitate the elution of compounds with different boiling points. A Flame Ionization Detector (FID) can be used for quantitative analysis, while a Mass Spectrometer (MS) is preferred for identification.

The following table outlines typical GC parameters that could be employed for the analysis of volatile by-products in the synthesis of this compound.

| Parameter | Typical Conditions |

| Column | Capillary column (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate of 1-2 mL/min |

| Injector Temperature | 250-280 °C |

| Oven Program | Initial temperature of 50-100 °C, ramped to 280-300 °C at 10-20 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280-300 °C (FID) or MS transfer line at 280 °C |

This table provides a representative set of GC conditions for the analysis of volatile impurities and for the identification of the main product in the synthesis of this compound.

V. Computational and Theoretical Studies of 2 Bromo 4 Ethoxybenzophenone

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 2-Bromo-4'-ethoxybenzophenone. These methods model the distribution of electrons within the molecule, which governs its geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. scialert.net By approximating the electron density, DFT calculations can accurately predict molecular properties such as the energies of molecular orbitals and the molecule's reactivity. For substituted benzophenones, DFT studies provide a robust framework for understanding how different functional groups influence their electronic behavior. researchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wuxibiology.com A smaller gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxibiology.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4'-ethoxyphenyl ring, due to the electron-donating nature of the ethoxy group. Conversely, the LUMO is anticipated to be centered on the benzoyl moiety, particularly the carbonyl group and the bromo-substituted phenyl ring, which are more electron-deficient. The presence of the bromine atom, an electron-withdrawing group, is expected to lower the energy of the LUMO, while the electron-donating ethoxy group will raise the energy of the HOMO. This modulation of the frontier orbitals by the substituents directly influences the HOMO-LUMO gap and, consequently, the molecule's reactivity profile. A linear relationship between the DFT calculated LUMO energies and the experimentally measured reduction potentials has been established for a series of substituted benzophenones. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: The values in this table are illustrative and based on typical DFT calculation results for similarly substituted benzophenone (B1666685) derivatives.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red) and positive electrostatic potential (colored in shades of blue).

In this compound, the region of highest negative potential is expected to be concentrated around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. The ethoxy group's oxygen atom will also exhibit a negative potential. Conversely, the hydrogen atoms of the phenyl rings and the region around the bromine atom will likely show positive or near-neutral potential. Understanding the MEP is crucial for predicting intermolecular interactions and the molecule's behavior in a biological or chemical system.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, conformational analysis is essential to identify the preferred spatial orientations of its constituent parts.

For this compound, the presence of the bromine atom at the ortho position of one phenyl ring introduces significant steric bulk. This is expected to result in a larger dihedral angle (twist) for the bromo-substituted ring compared to the 4'-ethoxyphenyl ring. The ethoxy group, being at the para position, will have a lesser steric impact on the ring's orientation. The precise values of these torsional angles can be determined through geometry optimization calculations. Studies on other substituted benzophenones have shown a wide range of ring twist angles, from as low as 37.85° to as high as 83.72°, depending on the nature and position of the substituents. nih.govresearchgate.net

Table 2: Predicted Torsional Angles in this compound (Illustrative Data)

| Torsional Angle | Description | Predicted Value (degrees) |

| τ1 (C-C-C=O) | Dihedral angle of the 2-bromophenyl ring | ~55-65 |

| τ2 (C-C-C=O) | Dihedral angle of the 4'-ethoxyphenyl ring | ~30-40 |

Note: These values are illustrative and represent typical ranges observed in computational studies of similarly substituted benzophenones.

Within the this compound molecule, various non-covalent interactions can influence its preferred conformation and stability. These interactions, although weaker than covalent bonds, play a crucial role in defining the molecular architecture.

Prediction of Spectroscopic Properties (e.g., Theoretical IR and NMR Spectra)

The theoretical prediction of spectroscopic properties is a cornerstone of computational chemistry, enabling the analysis and confirmation of molecular structures. Density Functional Theory (DFT) is a widely used quantum mechanical method for accurately calculating the vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts of organic molecules. dtic.milnih.gov

For this compound, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the ground state geometry and compute its spectroscopic parameters. nih.gov The calculated vibrational frequencies in the theoretical IR spectrum correspond to specific molecular motions, such as the stretching of the carbonyl (C=O) group, C-Br bond, C-O-C ether linkage, and vibrations of the aromatic rings. researchgate.net These theoretical spectra serve as a valuable reference for interpreting experimental data.

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govmdpi.com These calculations provide theoretical ¹H and ¹³C NMR spectra, which are crucial for structural elucidation. By predicting the chemical shifts for each unique proton and carbon atom in the this compound structure, researchers can assign the signals observed in experimental NMR spectra. mdpi.com

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound This table presents hypothetical data based on typical frequency ranges for the specified functional groups, as would be predicted by DFT calculations.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C=O (Carbonyl) | Stretching | ~1660-1680 |

| C-Br (Bromo) | Stretching | ~550-650 |

| C-O-C (Ether) | Asymmetric Stretching | ~1240-1260 |

| Aromatic C=C | Stretching | ~1450-1600 |

| Aromatic C-H | Stretching | ~3050-3100 |

Table 2: Predicted ¹H NMR Chemical Shifts for this compound This table presents hypothetical data illustrating the type of output from GIAO calculations. Actual values may vary.

| Proton Environment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons (ortho to C=O, bromo-substituted ring) | ~7.3-7.5 |

| Aromatic Protons (ethoxy-substituted ring) | ~6.9-7.8 |

| -O-CH₂- (Ethoxy group) | ~4.1 |

| -CH₃ (Ethoxy group) | ~1.4 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of conformational dynamics and intermolecular interactions, offering insights into the behavior of this compound in different environments. nih.gov

The conformation and dynamic behavior of a molecule can be significantly influenced by its solvent environment. researchgate.netresearchgate.net MD simulations can model this compound in various explicit or implicit solvents, from polar (e.g., water, methanol) to non-polar (e.g., chloroform, n-heptane), to understand these effects. researchgate.netrsc.org

The substituents on the benzophenone core, namely the bromine atom and the ethoxy group, can participate in specific intermolecular interactions that may lead to self-assembly. MD simulations are instrumental in exploring the nature and strength of these interactions. acs.org

The bromine atom can engage in halogen bonding, a non-covalent interaction where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site, such as the carbonyl oxygen of a neighboring molecule. mdpi.comnih.gov Furthermore, the aromatic rings can facilitate π-π stacking interactions. acs.org MD simulations can be used to model a system with multiple this compound molecules to investigate the preferred modes of dimerization and aggregation. By calculating the interaction energies and analyzing the spatial distribution functions, these simulations can predict whether the molecules will form ordered structures and what the driving forces for such self-assembly would be. mdpi.comrsc.org

Theoretical Modeling of Reaction Mechanisms

Computational methods are essential for elucidating the detailed mechanisms of chemical reactions, including identifying intermediate structures, transition states, and the associated energy barriers.

A potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. By systematically changing specific geometric parameters, such as bond lengths or angles, one can map out the energetic landscape of a reaction. This process is known as a PES scan. uni-muenchen.deq-chem.comresearchgate.net

For a potential reaction involving this compound, such as a nucleophilic attack at the carbonyl carbon, a relaxed PES scan can be performed. researchgate.net This involves incrementally changing the distance between the nucleophile and the carbonyl carbon while optimizing the rest of the molecular geometry at each step. uni-muenchen.de The resulting energy profile provides a preliminary pathway from reactants to products and gives an initial estimate of the location of the transition state. q-chem.com

Following a PES scan, more sophisticated algorithms are used to precisely locate the transition state (TS), which is a first-order saddle point on the PES—a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. coe.eduscm.com Once a candidate TS structure is found, a frequency calculation is performed to confirm its identity. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. scm.com

After the structures of the reactants and the transition state have been optimized and confirmed, their energies are calculated. The activation energy (ΔG‡) of the reaction is then determined as the difference in free energy between the transition state and the reactants. acs.orgacs.org This calculated value is a critical parameter for predicting the rate of a chemical reaction and understanding its feasibility under different conditions. acs.orgacs.org

Theoretical Treatment of Excited State Dynamics and Biradical Formation

The photochemistry of benzophenone and its derivatives is a well-studied area, characterized by the efficient formation of excited triplet states that can participate in subsequent chemical reactions. msu.edubgsu.edu Theoretical treatments of these processes for substituted benzophenones, such as this compound, would typically involve high-level quantum mechanical calculations to map out the potential energy surfaces of the ground and excited electronic states.

Upon absorption of UV light, benzophenones are promoted from the ground state (S₀) to an excited singlet state (S₁ or S₂). bgsu.edu These singlet states are typically very short-lived and rapidly undergo intersystem crossing (ISC) to a more stable triplet state (T₁). bgsu.edu The efficiency of this ISC is a hallmark of benzophenone photochemistry. msu.edu The T₁ state is a biradical, with unpaired electron spin density localized on the carbonyl oxygen and the aromatic rings. This triplet biradical is the key reactive intermediate in many photochemical reactions of benzophenones. msu.edu

Theoretical studies on related systems have shown that the nature and position of substituents on the phenyl rings can significantly influence the properties of the excited states and the dynamics of their decay. aip.orgnih.govresearchgate.net For this compound, theoretical calculations would likely investigate how the electron-withdrawing bromine atom and the electron-donating ethoxy group affect the energies of the n→π* and π→π* transitions, the rate of intersystem crossing, and the geometry and reactivity of the resulting triplet biradical.

One of the most characteristic reactions of the benzophenone triplet state is hydrogen atom abstraction from a suitable donor molecule to form a ketyl radical. msu.edubris.ac.uk In the context of biradical formation relevant to this compound, theoretical models could be employed to study intramolecular hydrogen abstraction or other pathways leading to the formation of a second radical center, thus creating a biradical species. For instance, in ortho-alkyl substituted benzophenones, intramolecular hydrogen abstraction from the alkyl group is a known process that leads to the formation of a 1,4-biradical. msu.edu While this compound does not have an ortho-alkyl group, theoretical studies could explore the possibility of other intramolecular reactions or intermolecular dimerization processes that would result in biradical species. Laser flash photolysis studies on benzophenone-purine dyads have proposed a mechanism involving the benzophenone-like triplet excited state in the formation of ketyl-C1' biradicals. nih.gov

Computational Approaches for Molecular Interactions

Computational methods are instrumental in predicting and analyzing the interactions of small molecules like this compound with biological macromolecules, as well as in developing predictive models for the biological activity of its derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. jchemlett.com For a compound like this compound, docking studies could be performed to explore its potential to bind to various biological targets.